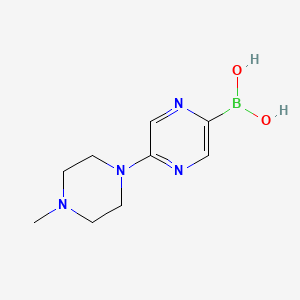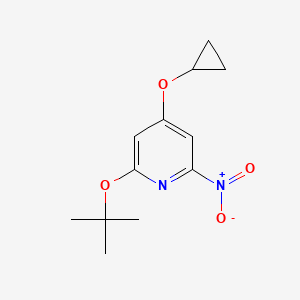
4-Tert-butoxy-2-(cyclopropylmethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butoxy-2-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C14H20O3 It is a phenolic compound characterized by the presence of a tert-butoxy group and a cyclopropylmethoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-2-(cyclopropylmethoxy)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps :
Phenohydroxy Protection: The hydroxyl group of p-chlorophenol is protected using a suitable protecting group.
Grignard Reaction: The protected phenol undergoes a Grignard reaction with cyclopropylmethyl magnesium bromide to introduce the cyclopropylmethoxy group.
Etherification: The resulting intermediate is then etherified to introduce the tert-butoxy group.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butoxy-2-(cyclopropylmethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy and cyclopropylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
4-Tert-butoxy-2-(cyclopropylmethoxy)phenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Tert-butoxy-2-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The tert-butoxy and cyclopropylmethoxy groups may also influence the compound’s lipophilicity and membrane permeability, impacting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Tert-butylphenol: Similar in structure but lacks the cyclopropylmethoxy group.
2-Tert-butyl-4-methoxyphenol: Contains a methoxy group instead of a cyclopropylmethoxy group.
4-Tert-butyl-2-methoxyphenol: Similar but with a different substitution pattern.
Uniqueness
4-Tert-butoxy-2-(cyclopropylmethoxy)phenol is unique due to the presence of both tert-butoxy and cyclopropylmethoxy groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C14H20O3 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-(cyclopropylmethoxy)-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-11-6-7-12(15)13(8-11)16-9-10-4-5-10/h6-8,10,15H,4-5,9H2,1-3H3 |
Clave InChI |
YJFBETMNFMYLHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=C(C=C1)O)OCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















